molecular formula C23H19N5O2S2 B2478585 N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954590-12-6

N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2478585
CAS No.: 954590-12-6
M. Wt: 461.56
InChI Key: WTDHPQBCJMSBEA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19N5O2S2 and its molecular weight is 461.56. The purity is usually 95%.
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Biological Activity

N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N5O2S2C_{23}H_{19}N_{5}O_{2}S_{2}, with a molecular weight of 461.6 g/mol. The compound features a thiazole ring, a pyridazine moiety, and an acetylphenyl group, contributing to its diverse chemical reactivity and biological properties .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : The compound's structural components suggest potential anticancer properties. For instance, derivatives containing thiazole and pyridazine rings have shown cytotoxic effects against various cancer cell lines .
  • Enzyme Inhibition : Studies have indicated that similar compounds can act as inhibitors of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : The presence of heterocyclic systems in the compound may enhance its antimicrobial efficacy, making it a candidate for further investigation in this area.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Thiazole and Pyridazine Rings : These rings are synthesized using established organic synthesis protocols.
  • Acetylation : The acetyl group is introduced through acetic anhydride or acetyl chloride reactions.
  • Thioacetamide Formation : The thio group is incorporated to form the final thioacetamide structure.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
4-MethylthiazoleAntimicrobialExhibited significant antimicrobial activity against various pathogens.
Pyridazinone DerivativesAnticancerShowed cytotoxic effects with IC50 values in low micromolar range against cancer cell lines.
Benzothiazole DerivativesAntiviralDisplayed antiviral activity against several viral strains.

These findings highlight the potential of N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-y)thio)acetamide as a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S2/c1-14-22(32-23(25-14)17-4-3-11-24-12-17)19-9-10-21(28-27-19)31-13-20(30)26-18-7-5-16(6-8-18)15(2)29/h3-12H,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDHPQBCJMSBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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